Cas no 2227949-05-3 ((2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol)

(2S)-2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a tetrahydronaphthalene scaffold, which confers structural rigidity and potential for stereoselective applications. The compound’s (S)-configuration at the amino alcohol center enhances its utility in asymmetric synthesis, particularly as a building block for pharmaceuticals or chiral ligands in catalysis. Its fused ring system may improve binding affinity in biologically active molecules, while the primary alcohol and amine functionalities offer versatile sites for further derivatization. This compound is of interest in medicinal chemistry for the development of CNS-targeting agents or enzyme inhibitors due to its hybrid aliphatic-aromatic structure. High purity and well-defined stereochemistry are critical for reproducible performance in research applications.
(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol structure
2227949-05-3 structure
Product name:(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
CAS No:2227949-05-3
MF:C12H17NO
Molecular Weight:191.269483327866
CID:6484695
PubChem ID:165649711

(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
    • 2227949-05-3
    • EN300-1824753
    • インチ: 1S/C12H17NO/c13-12(8-14)11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11-12,14H,3,5,7-8,13H2/t11?,12-/m1/s1
    • InChIKey: TWCJWFWOUGKGLC-PIJUOVFKSA-N
    • SMILES: OC[C@H](C1C2C=CC=CC=2CCC1)N

計算された属性

  • 精确分子量: 191.131014166g/mol
  • 同位素质量: 191.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.3
  • トポロジー分子極性表面積: 46.2Ų

(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1824753-10.0g
(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2227949-05-3
10g
$6697.0 2023-06-02
Enamine
EN300-1824753-0.5g
(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2227949-05-3
0.5g
$1495.0 2023-09-19
Enamine
EN300-1824753-2.5g
(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2227949-05-3
2.5g
$3051.0 2023-09-19
Enamine
EN300-1824753-5.0g
(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2227949-05-3
5g
$4517.0 2023-06-02
Enamine
EN300-1824753-1.0g
(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2227949-05-3
1g
$1557.0 2023-06-02
Enamine
EN300-1824753-5g
(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2227949-05-3
5g
$4517.0 2023-09-19
Enamine
EN300-1824753-10g
(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2227949-05-3
10g
$6697.0 2023-09-19
Enamine
EN300-1824753-0.1g
(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2227949-05-3
0.1g
$1371.0 2023-09-19
Enamine
EN300-1824753-0.25g
(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2227949-05-3
0.25g
$1432.0 2023-09-19
Enamine
EN300-1824753-0.05g
(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
2227949-05-3
0.05g
$1308.0 2023-09-19

(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol 関連文献

(2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-olに関する追加情報

The Chemical Compound CAS No. 2227949-05-3: (2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol

The compound (2S)-2-amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol with CAS No. 2227949-05-3 is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of amino alcohols and features a tetrahydronaphthalene ring system, which contributes to its unique chemical properties and potential applications.

Recent studies have highlighted the importance of tetrahydronaphthalene derivatives in drug discovery and development. The amino alcohol functional group in this compound plays a crucial role in its biological activity, making it a promising candidate for various therapeutic applications. Researchers have explored its potential as a precursor for bioactive molecules, particularly in the context of enzyme inhibition and receptor modulation.

The synthesis of (2S)-configuration compounds has been a focal point in stereochemistry due to their enantioselective properties. The (S)-configuration of this compound ensures specific interactions with biological targets, which is critical for its efficacy in pharmacological applications. Advanced synthetic methodologies, including asymmetric catalysis and enzymatic resolution, have been employed to achieve high enantiomeric excess in its production.

In terms of biological activity, this compound has shown potential as a neuroprotective agent in preclinical studies. Its ability to modulate neurotransmitter systems and reduce oxidative stress makes it a valuable tool in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, recent research has explored its role in anticancer therapy, where it exhibits selective cytotoxicity against cancer cells while sparing normal cells.

The structural versatility of (1,2,3,4-tetrahydronaphthalenyl) groups allows for extensive chemical modifications to enhance bioavailability and pharmacokinetic properties. For instance, researchers have investigated the impact of substituent variations on the compound's solubility and metabolic stability. These studies are essential for translating laboratory findings into clinical applications.

From an industrial perspective, the synthesis and purification of this compound require stringent quality control measures to ensure consistency and safety. Modern analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its identity and purity. These advancements have significantly improved the scalability of production processes.

Looking ahead, the integration of artificial intelligence (AI) into chemical research is expected to accelerate the discovery of novel applications for this compound. Machine learning algorithms can predict its interactions with various biological systems, enabling more efficient drug design and optimization.

In conclusion, CAS No. 2227949-05-3, or (2S)-amino alcohol derivative, represents a significant advancement in organic chemistry with promising implications for medicine and biotechnology. Continued research into its properties will undoubtedly unlock new avenues for therapeutic development.

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